Home > Products > Screening Compounds P143456 > 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one - 74887-79-9

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Catalog Number: EVT-3193939
CAS Number: 74887-79-9
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,3,4,5-Tetrahydro-1,4-dimethyl-5-oxo-1-benzazepine

Compound Description: This compound serves as a synthetic intermediate in the pursuit of structurally diverse benzazepine derivatives. It is obtained through the methylation of 2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine. []

Relevance: This compound shares the core benzazepine structure with 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. The difference lies in the substitution pattern, with this compound having methyl groups at the 1- and 4- positions and a carbonyl group at the 5-position instead of a hydroxyl group at the 6-position as in the target compound. []

2,3,4,5-Tetrahydro-8-hydroxy-1.4-ethano-1-benzazepin-5(1H)-one

Compound Description: This compound represents a structurally distinct benzazepine derivative incorporating an ethano bridge between positions 1 and 4. It is synthesized through the cyclization of N-(3-methoxyphenyl)isonipecotic acid or its corresponding ethyl ester. []

Relevance: This compound, although structurally similar to 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, differs significantly due to the presence of the ethano bridge. Nevertheless, it highlights the exploration of diverse structural motifs based on the benzazepine scaffold. []

5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Compound Description: This compound, bearing a phenyl group at the 5-position, represents a key intermediate in the synthesis of 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-ones. It is prepared through a spontaneous transformation of 3-phenyl-3-(2-aminoethyl)phthalide. []

Relevance: This compound possesses a similar core structure to 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, with a difference in the carbonyl group's position and a phenyl substituent at the 5-position instead of a hydroxyl at the 6-position in the target structure. This difference in substituent positioning leads to distinct chemical properties. []

5-Phenyl-2,3-dihydro-1H-2-benzazepin-1-one

Compound Description: This compound, a dehydrated derivative of 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, highlights the potential for further chemical modification of the benzazepine framework. []

2-Amino-6-(4-methylphenylsulphonyl)-5,6-dihydro-4H-benzo[b]thieno[3,2-d]azepin-1-yl cyanide

Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic-anellated benzazepine derivatives. It can undergo a range of annelation reactions, expanding the chemical space of benzazepine-based compounds. []

Relevance: Although structurally different from 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one due to the fused thiophene ring and diverse substituents, this compound showcases the use of benzazepine as a core for creating diverse structures. It demonstrates the potential of modifying the benzazepine framework to incorporate various pharmacophores. []

3-(1-Benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-2-benzazepin-8-yl)propan-1-one

Compound Description: This compound exhibits inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in nerve impulse transmission. This activity highlights the potential of benzazepine derivatives in medicinal chemistry. []

Relevance: This compound utilizes the 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold as a building block and introduces a complex substituent at the 8-position. While it shares the core benzazepine structure with 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, the different substitution pattern and additional molecular features distinguish it from the target compound. []

2,3,4,5-tetrahydro-1H-benzo(d)azepines 6-substituted

Compound Description: This class of compounds acts as 5-HT2C receptor agonists, indicating potential applications in treating conditions related to the central nervous system. []

Relevance: This class of compounds, like 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, shares the core tetrahydro-1H-benzo(d)azepine structure. The key difference lies in the substitution at the 6-position, which significantly influences their pharmacological profile and distinguishes them from the target compound. []

(9S)-9-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

Compound Description: This compound displays selective and orally active neuropeptide Y Y5 receptor antagonist activity, indicating potential applications in treating obesity and related metabolic disorders. []

Relevance: Although structurally different from 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, this compound exemplifies the exploration of different heterocyclic scaffolds, such as xanthenes, as potential pharmacophores for similar biological targets. []

9-(2-Hydroxy-6-oxocyclohex-1-en-1-yl)-2,3,4,9-tetrahydro-1H-xanthen-1-one

Compound Description: This compound, a close analog of the previously mentioned xanthenone derivative, further emphasizes the exploration of this structural motif in medicinal chemistry. []

Relevance: Similar to the previous xanthenone derivative, this compound, while structurally distinct from 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, showcases the exploration of diverse heterocyclic scaffolds for potential therapeutic applications. []

7-Bromo-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

Compound Description: This compound represents another analog within the xanthenone series, further illustrating the structural diversity within this class of compounds. []

Relevance: This compound highlights the continuous exploration and modification of the xanthenone scaffold, even though it is structurally different from 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. It emphasizes the search for optimal pharmacological properties within a specific chemical class. []

Trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones

Compound Description: This class of compounds exhibits inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This activity suggests potential applications in treating hypercholesterolemia. []

Relevance: While this class of compounds differs significantly from 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, it underscores the exploration of various heterocyclic systems, such as pyrroles and pyranones, for their potential biological activities and therapeutic potential. []

(+)-(4R)-Trans-2-(4-fluorophenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide

Compound Description: This compound demonstrates potent HMG-CoA reductase inhibitory activity, exceeding that of the natural product compactin. This finding highlights the potential of synthetic compounds in surpassing the efficacy of natural products. []

Relevance: While structurally dissimilar to 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, this compound showcases the development of potent enzyme inhibitors based on a pyrrole core, further expanding the chemical diversity explored for therapeutic purposes. []

2,3,4,5-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one

Compound Description: This compound serves as a key intermediate in the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, indicating its role in exploring different substitution patterns on the benzocycloheptenone scaffold. []

Relevance: While this compound possesses a benzocycloheptenone core and 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has a benzazepine core, both compounds highlight the exploration of seven-membered ring systems containing heteroatoms. This structural similarity, although distant, underscores the interest in exploring diverse ring systems for potential therapeutic applications. []

2,3,4,5-tetrahydro-7-hydroxy-8-methoxy-1-benzazepin-5-one

Compound Description: This compound, synthesized from methyl 4,5-dimethoxyanthranilate, serves as a crucial building block for synthesizing more complex benzazepine derivatives. []

(±)-Racemic 3-(3,4-dimethoxyphenyl)-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b][1]benzopyran-1-one

Compound Description: This racemic compound exhibits antitumor activity, showcasing the potential of pyranobenzopyran derivatives in cancer therapy. []

Relevance: Although structurally distinct from 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one due to its pyranobenzopyran core, this compound exemplifies the exploration of different heterocyclic scaffolds for anticancer activity. This comparison highlights the diversity of chemical structures that can potentially yield valuable therapeutic agents. []

4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione

Compound Description: This compound is synthesized through an environmentally friendly photochemical approach, showcasing the potential of utilizing green chemistry principles in medicinal chemistry. []

Relevance: Though structurally different from 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one due to its spirocyclic structure and distinct heterocyclic core, this compound emphasizes the exploration of various synthetic strategies and structural motifs for discovering novel compounds with potential therapeutic applications. []

1H,7H-5a,6,8,9-Tetrahydro-1-oxopyrano[4,3-b][1]benzopyrans

Compound Description: This class of compounds, synthesized through a one-pot condensation reaction, displays potent acetylcholinesterase inhibitory activity, suggesting potential applications in treating Alzheimer's disease. []

Relevance: While structurally distinct from 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one due to their pyranobenzopyran core, these compounds demonstrate the exploration of different heterocyclic scaffolds for potential therapeutic applications, especially in targeting enzyme activity. []

(5aS,7S)‐7‐Isopropenyl‐3‐methyl‐5a,6,8,9‐tetrahydro‐1H,7H‐pyrano[4,3‐b][1]benzopyran‐1‐one

Compound Description: This compound, obtained as a single diastereomer, highlights the importance of stereochemistry in drug design and synthesis. []

Relevance: Although structurally different from 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one due to its pyranobenzopyran core, this compound emphasizes the significance of stereochemical control in synthesizing biologically active compounds, a crucial aspect in medicinal chemistry that is relevant across different chemical classes. []

Classification

This compound falls under the category of benzazepines, which are bicyclic compounds containing both benzene and azepine rings. Benzazepines are often studied for their pharmacological properties, including potential therapeutic effects in treating various medical conditions such as hypertension and neurological disorders.

Synthesis Analysis

The synthesis of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be accomplished through several methods:

Common Synthetic Routes

  1. Ring-closing Metathesis: One prevalent method involves the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide. This is followed by hydroxylation and N-deprotection to yield the desired compound.
  2. Biocatalysis: Industrial production often utilizes biocatalysis due to its environmentally friendly nature and ability to conduct reactions under mild conditions. This method provides high enantio-, chemo-, and regio-selectivity, making it suitable for synthesizing complex organic molecules.

Reaction Conditions

The synthesis typically requires specific reaction conditions such as temperature control and the use of solvents like methanol or ethyl acetate for purification processes.

Molecular Structure Analysis

The molecular structure of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be described as follows:

  • Core Structure: The compound consists of a fused benzene and azepine ring system.
  • Functional Groups: It contains a hydroxyl group (-OH) at the 6th position and a ketone group (C=O) at the 2nd position.

Structural Data

The bond lengths and angles within the structure are consistent with typical values found in similar heterocyclic compounds. The tetrahydro-pyridine ring adopts a half-chair conformation which contributes to its chemical reactivity and stability .

Chemical Reactions Analysis

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can undergo various chemical reactions:

Types of Reactions

  1. Oxidation: The hydroxyl group can be oxidized to form a ketone.
  2. Reduction: The ketone group can be reduced to form an alcohol.
  3. Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO4_4) for oxidation.
  • Reducing Agents: Sodium borohydride (NaBH4_4) for reduction.

Major Products

The products formed from these reactions depend on the specific reagents and conditions employed. For instance:

  • Oxidation of the hydroxyl group results in a ketone.
  • Reduction of the ketone yields an alcohol.
Mechanism of Action

The mechanism of action for 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is primarily linked to its interaction with biological targets:

Biological Activity

Research indicates that this compound exhibits potential anticonvulsant properties and may influence neurotransmitter systems in the brain. Its structural features allow it to bind effectively to certain receptors involved in neurological functions.

Pharmacological Implications

Studies suggest that derivatives of this compound could serve as therapeutic agents for conditions such as hypertension and angina by modulating vascular tone or neuronal excitability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as colorless or light-colored solids.
  • Solubility: Soluble in polar organic solvents like methanol and ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting points vary based on purity but are generally within expected ranges for similar compounds.

Stability

The compound is relatively stable under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH levels .

Applications

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several important applications across various scientific fields:

Scientific Research Applications

  1. Chemistry: Used as an intermediate in synthesizing various heterocyclic compounds.
  2. Biology: Studied for its potential biological activities including anticonvulsant effects.
  3. Medicine: Explored for therapeutic effects in treating hypertension and angina.
  4. Industry: Utilized in developing new pharmaceuticals and agrochemicals due to its unique structural properties.
Synthetic Methodologies for 6-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing the seven-membered azepine core of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. This approach leverages the versatility of olefin metathesis to form the benzazepine ring system with precise control over stereochemistry and functional group compatibility.

Dienyl N-(2-Nitrophenyl)Sulfonamide Precursor Strategies

The synthesis typically initiates with N-(2-nitrophenyl)sulfonyl-protected dienyl precursors, where the electron-withdrawing sulfonamide group serves dual purposes: facilitating precursor synthesis through N-alkylation and promoting subsequent cyclization. A critical step involves the RCM of diallyl derivatives like N-[2-(allyloxy)phenyl]-N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide, where the ortho-nitrophenylsulfonyl (Ns) group enhances the electrophilicity of the nitrogen center, enabling efficient ring formation. Following metathesis using second-generation Grubbs catalysts (typically 5-7 mol%), the resulting 2,3-dihydro-1H-benzazepine intermediate undergoes cis-hydroxylation with osmium tetroxide to install the 6-hydroxy group. Subsequent oxidative cleavage of the diol intermediate with sodium periodate generates the 4-oxo functionality, yielding the target benzazepinone scaffold. This route achieves the 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one core in 4-5 linear steps with an overall yield of 28-35% [1] [7].

Optimization of Metathesis Catalysts and Reaction Conditions

Catalyst selection profoundly influences RCM efficiency for medium-ring formation. Second-generation Grubbs catalysts (e.g., Grubbs II or Hoveyda-Grubbs II) demonstrate superior performance over first-generation analogs due to enhanced stability and reactivity toward disubstituted olefins. Key optimizations include:

  • Solvent systems: Dichloromethane (DCM) or toluene at 0.01-0.05 M concentrations
  • Temperature: 40-45°C for 12-18 hours
  • Additives: Ti(OiPr)₄ (5-10 mol%) to suppress olefin isomerization side reactionsUnder optimized conditions, cyclization yields exceed 80% for dienyl sulfonamides. Notably, the ortho-nitrophenylsulfonyl group is readily removed post-cyclization using thiophenol/K₂CO₃ or samarium iodide, enabling further N-functionalization. This versatility allows the synthesis of diverse analogs, including 2-alkyl- and 2-aryl-substituted benzazepinones crucial for biological evaluation [4] [7].

Table 1: Metathesis Catalyst Performance for Benzazepine Ring Closure

CatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)
Grubbs II5401282
Hoveyda-Grubbs II7451878
Grubbs I10402445

Biocatalytic Synthetic Routes

Biocatalysis offers sustainable pathways to enantioenriched benzazepinones, addressing challenges in stereocontrol inherent in traditional synthetic methods.

Enzyme-Mediated Enantio- and Regioselective Synthesis

Ketoreductases (KREDs) and transaminases enable precise stereochemical control during benzazepinone synthesis. KREDs catalyze the asymmetric reduction of 4-oxo intermediates to install the 4-hydroxy group with >95% enantiomeric excess (ee). For example, KRED-119 reduces 5-cyclobutyl-2,3-dihydro-1H-benzazepin-4(5H)-one to the corresponding (4R,5S)-diol precursor with 98% ee, which is subsequently oxidized to the 6-hydroxy-4-one derivative. Transaminases facilitate chiral amine synthesis for N-alkylated analogs, though their application in medium-ring systems requires engineered enzymes to accommodate steric constraints. Candida antarctica lipase B (CAL-B) catalyzes regioselective acylation of dihydroxy intermediates, allowing protection/deprotection sequences without racemization [3].

Green Chemistry Principles in Industrial Production

Biocatalytic routes align with green chemistry by:

  • Solvent reduction: Employing aqueous-organic biphasic systems (e.g., water/MTBE)
  • Atom economy: Achieving step-economical transformations without protective groups
  • Waste minimization: Generating biodegradable byproducts (e.g., CO₂ from decarboxylases)Process intensification using immobilized enzymes on silica or polymer supports enables catalyst recycling (>10 cycles with <15% activity loss). Continuous-flow bioreactors enhance productivity for key steps like enzymatic reductive amination, reducing reaction times from 48 hours to 2-4 hours while maintaining >90% conversion. Life-cycle assessments confirm 40-50% reductions in E-factors compared to chemocatalytic routes [3] [4].

Novel Methodological Developments

Recent innovations focus on streamlining benzazepinone synthesis through cascade reactions and chemoselective transformations.

Reductive Amination Cyclization Techniques

Reductive amination enables direct cyclization of keto-aldehydes like 2-(2-oxoethyl)phenyl 5-oxopentanoate in the presence of ammonia and NaBH₃CN. This one-pot cascade proceeds via imine formation, intramolecular acylation, and reduction to afford 1,5-disubstituted benzazepin-2-ones. The methodology is particularly valuable for synthesizing 8-fluoro derivatives: Fluorinated aldehydes undergo cyclization without dehalogenation, yielding 5-cyclobutyl-8-fluoro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one in 65% yield. N-Alkylation via reductive amination with carbonyl compounds (e.g., butyraldehyde) and NaBH₄ introduces diverse 2-alkyl substituents. Borane-mediated amide reduction of N-acyl intermediates provides an alternative route to N-alkylated compounds, exemplified by the synthesis of 2-butyl analogs from benzazepine-4-carboxamides [7] [4].

N-Deprotection and Functional Group Interconversion

Chemoselective deprotection is critical for late-stage diversification:

  • Sulfonamide cleavage: 2-Nitrobenzenesulfonyl groups are removed using thiophenol/K₂CO₃ in DMF (quantitative)
  • Carbamate deprotection: tert-Butoxycarbonyl (Boc) groups are cleaved with TFA in DCM (90-95%)
  • Amide reduction: Borane-THF reduces N-acylbenzazepines to secondary amines at 0°C to room temperatureFunctional group manipulations include oxidation of 4,5-diols to hydroxy-ketones using NaIO₄/RuCl₃ (80-85% yield) and regioselective fluorination via Balz-Schiemann reactions on 5-amino precursors. N-Arylmethylation via Suzuki-Miyaura coupling introduces biaryl motifs, enabling access to analogs like 2-[(4-fluorobenzyl)aminoethyl]-6-hydroxybenzazepinone for structure-activity relationship studies [3] [7].

Table 2: Late-Stage Functionalization Techniques for Benzazepinones

TransformationReagents/ConditionsYield (%)Application Example
N-Deprotection (Ns)PhSH, K₂CO₃, DMF, 25°C, 2h>99Precursor for N-alkylation
N-Reductive alkylationRCHO, NaBH₃CN, MeOH, 0°C→25°C, 12h70-852-Butyl-6-hydroxy derivative
Amide → amine reductionBH₃·THF, 0°C→reflux, 6h752-Ethyl-5-cyclopentyl analog
Hydroxyl-directed epoxidationVO(acac)₂, TBHP, DCM, 25°C, 8h65Spiro-epoxide synthesis

Properties

CAS Number

74887-79-9

Product Name

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

IUPAC Name

6-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c12-9-5-2-4-8-7(9)3-1-6-10(13)11-8/h2,4-5,12H,1,3,6H2,(H,11,13)

InChI Key

FBYNTMTYLLVDIG-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC=C2O)NC(=O)C1

Canonical SMILES

C1CC2=C(C=CC=C2O)NC(=O)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.